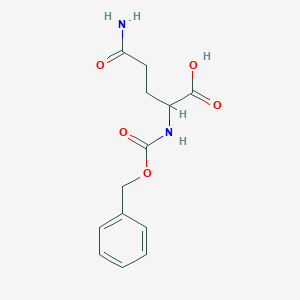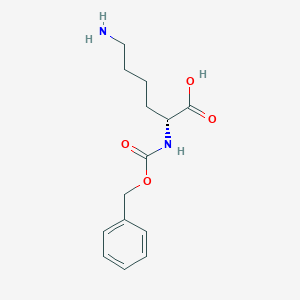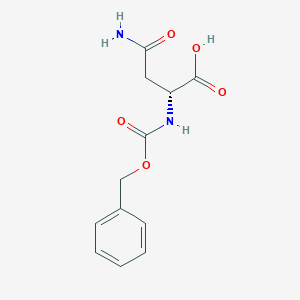
N,O-Dimethyltyrosine
Descripción general
Descripción
N,O-Dimethyltyrosine is a derivative of the amino acid tyrosine, characterized by the methylation of both the amino and hydroxyl groups. This modification imparts unique properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,O-Dimethyltyrosine typically involves the methylation of tyrosine. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, resulting in the methylation of both the amino and hydroxyl groups of tyrosine .
Industrial Production Methods: Industrial production of this compound often employs dynamic kinetic resolution techniques. This method involves the preparation of an ester from racemic 2,6-dimethyl-tyrosine, followed by dynamic kinetic resolution to obtain a compound salt of 2,6-dimethyl-L-tyrosine ester. The final product is obtained through deprotection .
Análisis De Reacciones Químicas
Types of Reactions: N,O-Dimethyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated derivatives .
Aplicaciones Científicas De Investigación
N,O-Dimethyltyrosine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,O-Dimethyltyrosine involves its interaction with various molecular targets and pathways. For instance, in the context of opioid ligands, it acts on opioid receptors, modulating pain, mood, and reward pathways. The compound’s methyl groups enhance its binding affinity and selectivity for these receptors, making it a valuable tool in drug development .
Comparación Con Compuestos Similares
2,6-Dimethyl-L-tyrosine: Another derivative of tyrosine with similar methylation but different functional properties.
N-Desmethylmajusculamide B: A lipopeptide with structural similarities but distinct biological activities.
Uniqueness: N,O-Dimethyltyrosine stands out due to its dual methylation, which significantly alters its chemical and biological properties compared to other tyrosine derivatives. This unique modification enhances its stability and reactivity, making it a versatile compound in various research and industrial applications .
Propiedades
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426680 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52939-33-0 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the N,O-Dimethyltyrosine residue in Didemnin B's biological activity?
A1: this compound plays a crucial role in Didemnin B's ability to inhibit protein synthesis. While the exact mechanism of interaction with its target remains unclear, research suggests that the intact macrocycle structure, of which this compound is a part, is essential for activity []. Interestingly, replacing this compound with L-1,2,3,4-tetrahydroisoquinoline or L-1,2,3,4-tetrahydro-7-methoxyisoquinoline, which constrain the molecule's conformation, results in analogues that may offer insights into the active conformation of the natural product [].
Q2: How does modifying the this compound residue in Didemnin B affect its potency as a protein synthesis inhibitor?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound residue can impact Didemnin B's potency []. Replacing it with N-Methylphenylalanine or N-Methylleucine is tolerated, meaning the resulting analogues retain activity, though potentially with altered potency. This suggests that the N,O-dimethylation of the tyrosine residue is not strictly required for activity, but likely contributes to binding affinity or interaction with the biological target.
Q3: Can you elaborate on the research using conformationally constrained analogues to understand the role of this compound in Didemnin B?
A3: Researchers have synthesized Didemnin B analogues where the this compound was replaced with conformationally constrained residues like L-1,2,3,4-tetrahydroisoquinoline and L-1,2,3,4-tetrahydro-7-methoxyisoquinoline []. These replacements aim to restrict the flexibility of the molecule and mimic specific conformations of the natural this compound residue. By comparing the activity of these constrained analogues with Didemnin B, researchers can gain valuable insights into the bioactive conformation of the this compound residue and its contribution to target binding and biological activity. This knowledge can guide further development of Didemnin B analogues with improved potency or selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















